Yttrium zirconium oxide

Overview

Description

Yttrium zirconium oxide, commonly referred to as yttria-stabilized zirconia, is a ceramic material in which the cubic crystal structure of zirconium dioxide is stabilized at room temperature by the addition of yttrium oxide . This compound is known for its exceptional thermal stability, mechanical strength, and ionic conductivity, making it a valuable material in various industrial and scientific applications.

Mechanism of Action

Target of Action

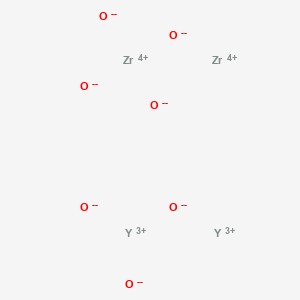

Yttrium zirconium oxide, also known as yttria-stabilized zirconia (YSZ), primarily targets the crystal structure of zirconium dioxide . The addition of yttrium oxide into intrinsic zirconium dioxide substitutes Zr 4+ ions with Y 3+ ions within the lattice . This substitution creates anionic vacancies where three O 2- ions replace four O 2- ions .

Mode of Action

The mode of action of YSZ involves the stabilization of the cubic phase of zirconium dioxide, which is normally only formed at very high temperatures . The substitution of some zirconium ions for yttrium stabilizes this cubic phase over a wide temperature range . This allows sintered zirconia products to be created and makes the material a conductor of O 2- ions .

Biochemical Pathways

The biochemical pathways affected by YSZ primarily involve the conduction of oxygen ions. YSZ is able to conduct O 2- ions (an electrical current) by means of vacancy site mobility . This property increases with temperature , making YSZ a potential material to be used as a solid electrolyte in energy cells at adequate temperatures .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of YSZ, we can discuss its properties in terms of ion transport. A comprehensive molecular dynamics investigation of YSZ has been carried out for a wide range of compositions and temperatures . The self-diffusivity of the oxide ion and the resulting ionic conductivity show an optimum value around x = 10 mol% .

Result of Action

The result of YSZ’s action is the creation of a material that has high toughness, excellent thermal insulation, and a thermal expansion coefficient close to that of steel . It undergoes a martensitic phase transformation from t-ZrO 2 to m-ZrO 2 at 1100–1200 ℃ . This transformation, accompanied by a 5% volume shrinkage, will prevent further crack expansion . YSZ ceramics, with yttrium oxide added as a stabilizer in zirconia nanoparticles, have excellent mechanical properties, such as remarkable room temperature fracture toughness and high abrasive resistance .

Action Environment

The action of YSZ is influenced by environmental factors such as temperature and the presence of other ions. For instance, the ability of YSZ to conduct O 2- ions increases with temperature . Furthermore, the presence of other ions, such as Al 3+, can influence the particle size and phase of YSZ . When the doping concentration of Al 3+ was 3%, its particle size was the smallest among other doping concentrations, and the Y-TZP/Al 2 O 3 was tetragonal .

Biochemical Analysis

Biochemical Properties

Yttrium zirconium oxide plays a crucial role in biochemical reactions, particularly in the context of its use as a solid electrolyte in fuel cells and sensors. The compound interacts with various enzymes and proteins, facilitating the conduction of oxygen ions through its lattice structure . This interaction is primarily due to the oxygen vacancies created by the substitution of zirconium ions with yttrium ions, which enhance the mobility of oxygen ions . Additionally, this compound has been shown to interact with biomolecules such as cytochrome c, influencing its electron transfer properties and enhancing its catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. The compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound nanoparticles have been shown to induce oxidative stress in cancer cells, leading to apoptosis and inhibition of cell proliferation . Moreover, the compound’s ability to generate reactive oxygen species (ROS) has been linked to its impact on cellular metabolism, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s ability to conduct oxygen ions is facilitated by the presence of oxygen vacancies in its lattice structure, which allows for the efficient transport of ions . This property is particularly important in the context of its use in solid oxide fuel cells, where this compound serves as a solid electrolyte . Additionally, the compound’s interaction with biomolecules such as cytochrome c involves binding interactions that enhance electron transfer and catalytic activity . These molecular interactions are crucial for the compound’s role in various biochemical and biomedical applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound has been found to exhibit excellent stability under various conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function have shown some variability, with studies indicating potential cytotoxicity at higher concentrations . These findings underscore the importance of carefully monitoring the compound’s stability and effects over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance cellular function and promote tissue regeneration . At higher doses, this compound has been associated with toxic effects, including oxidative stress and inflammation . These findings highlight the need for precise dosage control to maximize the compound’s therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and cellular metabolism. The compound interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and modulating the levels of reactive oxygen species within cells . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further underscoring its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported through cellular membranes via specific transporters and binding proteins, which facilitate its localization and accumulation within target tissues . This targeted distribution is essential for the compound’s therapeutic efficacy, as it ensures that this compound reaches the desired sites of action within the body .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is often localized within mitochondria, where it interacts with mitochondrial enzymes and influences cellular respiration . Additionally, this compound has been found to accumulate in lysosomes, where it can induce lysosomal membrane permeabilization and trigger cell death pathways . These subcellular localization patterns are crucial for understanding the compound’s mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium zirconium oxide can be synthesized through several methods, including co-precipitation, sol-gel processes, hydrothermal synthesis, and solid-state reactions . The co-precipitation method involves the simultaneous precipitation of yttrium and zirconium salts from a solution, followed by calcination to form the oxide. The sol-gel process involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is subsequently dried and calcined. Hydrothermal synthesis involves the reaction of metal salts in an aqueous solution at elevated temperatures and pressures, resulting in the formation of nanocrystalline this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide and zirconium oxide powders, followed by sintering at temperatures above 1400°C to achieve the desired phase and properties . Another industrial method is the spray pyrolysis technique, where a solution containing yttrium and zirconium precursors is atomized and heated to form fine oxide particles .

Chemical Reactions Analysis

Types of Reactions: Yttrium zirconium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The material is known for its high resistance to oxidation and reduction due to the stability of the zirconium-oxygen bond.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, hydrogen, and various metal salts. Oxidation reactions typically occur at high temperatures in the presence of oxygen, while reduction reactions can be carried out using hydrogen gas at elevated temperatures .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of zirconium dioxide, while reduction reactions can produce metallic zirconium .

Scientific Research Applications

Yttrium zirconium oxide has a wide range of scientific research applications due to its unique properties :

Chemistry: Used as a catalyst support and in the synthesis of advanced ceramics.

Biology: Employed in dental and orthopedic implants due to its biocompatibility and mechanical strength.

Medicine: Utilized in medical imaging and as a component in certain medical devices.

Industry: Applied in thermal barrier coatings for gas turbines, solid oxide fuel cells, and oxygen sensors.

Comparison with Similar Compounds

Yttrium zirconium oxide is unique among similar compounds due to its combination of high ionic conductivity, thermal stability, and mechanical strength . Similar compounds include:

Calcia-stabilized zirconia: Offers good thermal stability but lower ionic conductivity compared to this compound.

Magnesia-stabilized zirconia: Known for its high fracture toughness but less commonly used due to lower ionic conductivity.

Ceria-stabilized zirconia: Provides excellent ionic conductivity but is more prone to reduction at high temperatures.

Properties

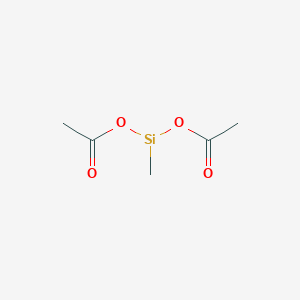

IUPAC Name |

oxygen(2-);yttrium(3+);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Y.2Zr/q7*-2;2*+3;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSUUUWRUITOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Y+3].[Y+3].[Zr+4].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Y2Zr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64417-98-7 | |

| Record name | Yttrium zirconium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064417987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium zirconium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium zirconium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)